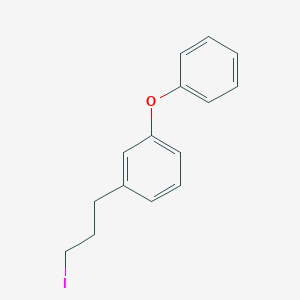

1-(3-Iodopropyl)-3-phenoxybenzene

Overview

Description

Synthesis Analysis

A convenient and efficient four-step synthesis of 1-(3-iodopropyl)-3-phenoxy benzene can be achieved by 3-phenoxybenzaldehyde and malonic acid in the presence of piperidine and pyridine .Chemical Reactions Analysis

While specific chemical reactions involving 1-(3-Iodopropyl)-3-phenoxybenzene are not detailed, related compounds have been studied. For instance, (3-iodopropyl)trimethoxysilane has been used in the synthesis of molecularly imprinted polymer nanoparticles .Scientific Research Applications

Molecular Imprinting Technology

- Scientific Field : Nanomaterials and Pharmacy .

- Application Summary : “1-(3-Iodopropyl)-3-phenoxybenzene” is used in the synthesis of molecularly imprinted materials, specifically siloxane-based nanomaterials . These materials have specific recognition sites towards epitopes of the epidermal growth factor receptor, a cancer biomarker .

- Methods of Application : The (3-iodopropyl)trimethoxysilane monomer is employed to bond covalently a mercapto-derived peptide, acting as the template . This introduces specific recognition sites to the materials .

- Results or Outcomes : The resulting materials have potential applications in various areas of chemistry and medicine, including as detectors, separators, catalysts for chemical reactions, and in drug delivery and nanomedicine .

Solid Phase Synthesis of Molecularly Imprinted Polymer Nanoparticles

- Scientific Field : Polymers and Cancer Biomarker Detection .

- Application Summary : “1-(3-Iodopropyl)-3-phenoxybenzene” is used as a superior substrate for the solid phase synthesis of molecularly imprinted polymer (MIP) nanoparticles . These MIPs are synthesized against epitopes of a common cancer biomarker, the epidermal growth factor receptor (EGFR) .

- Methods of Application : The iodo silane is used for the immobilization of template molecules prior to polymerization . This method allows for easy removal of template molecules, screening for high affinity polymers, and greater uniformity of binding sites .

Synthesis of Azo Dye Derivatives

- Scientific Field : Chromophores and Industrial Applications .

- Application Summary : “1-(3-Iodopropyl)-3-phenoxybenzene” is used in the synthesis of azo dye derivatives . Azo dyes are significant chromophores with diverse applications in the scientific, industrial, and pharmaceutical sectors .

- Methods of Application : The compound is used in a simple synthetic route, in mild conditions and with a good yield .

- Results or Outcomes : The resulting azo dye derivatives have potential applications in various scientific, industrial, and pharmaceutical sectors .

Synthesis of Quinolinium Derivatives

- Scientific Field : Organic Chemistry and Dye Synthesis .

- Application Summary : “1-(3-Iodopropyl)-3-phenoxybenzene” is used as a key intermediate product for the synthesis of several commercially available dyes such as TOTO-1, YOYO-1, TOPRO-1, YOPRO-1 . These dyes are used as non-covalently binding fluorescent probes for nucleic acids .

- Methods of Application : The compound is reacted with 4-methylquinoline and 1,3-diiodopropane at room temperature . This method yields only the mono-N-quaternary product, eliminating the need for column purification .

- Results or Outcomes : The resulting quinolinium derivative is highly pure and can be used in the synthesis of various dyes .

Synthesis of Isoindole-1,3-dione Compounds

- Scientific Field : Organic Chemistry and Material Science .

- Application Summary : “1-(3-Iodopropyl)-3-phenoxybenzene” is used in the synthesis of isoindole-1,3-dione compounds . These compounds have received attention due to their antibacterial, antifungal, analgesic, anti-HIV-1, anxiolytic, anti-inflammatory, anticonvulsant, antitumor, and antimicrobial activities .

- Methods of Application : The compound is used in the synthesis of isoindole derivatives containing the imide (-CO-N®-CO-) functional group .

- Results or Outcomes : The resulting isoindole-1,3-dione compounds have potential applications in various scientific, industrial, and pharmaceutical sectors .

Synthesis of Fluorescent Probes for Nucleic Acids

- Scientific Field : Organic Chemistry and Biochemistry .

- Application Summary : “1-(3-Iodopropyl)-4-methylquinolin-1-ium iodide”, a derivative of “1-(3-Iodopropyl)-3-phenoxybenzene”, is known as a key intermediate product for the synthesis of several commercially available dyes such as TOTO-1, YOYO-1, TOPRO-1, YOPRO-1 . These dyes are used as non-covalently binding fluorescent probes for nucleic acids .

- Methods of Application : The compound is reacted with 4-methylquinoline and 1,3-diiodopropane at room temperature . This method yields only the mono-N-quaternary product, eliminating the need for column purification .

- Results or Outcomes : The resulting quinolinium derivative is highly pure and can be used in the synthesis of various dyes .

Synthesis of Nonlinear Optical (NLO) Materials

- Scientific Field : Material Science .

- Application Summary : Isoindole-1,3-dione compounds, derivatives of “1-(3-Iodopropyl)-3-phenoxybenzene”, are considered as eligible candidates for NLO materials because of the delocalized π-electrons . These compounds have received attention due to their antibacterial, antifungal, analgesic, anti-HIV-1, anxiolytic, anti-inflammatory, anticonvulsant, antitumor, and antimicrobial activities .

- Methods of Application : The compound is used in the synthesis of isoindole derivatives containing the imide (-CO-N®-CO-) functional group .

- Results or Outcomes : The resulting isoindole-1,3-dione compounds have potential applications in various scientific, industrial, and pharmaceutical sectors .

properties

IUPAC Name |

1-(3-iodopropyl)-3-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15IO/c16-11-5-7-13-6-4-10-15(12-13)17-14-8-2-1-3-9-14/h1-4,6,8-10,12H,5,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPDABJXYZNSAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

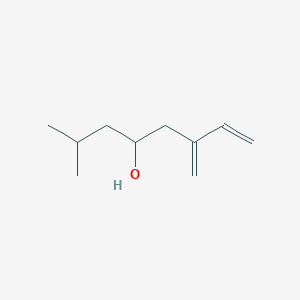

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Iodopropyl)-3-phenoxybenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine](/img/structure/B183411.png)

![2-(2,4-Dinitrobenzylthio)-1H-benzo[d]imidazole](/img/structure/B183414.png)